1-(3-fluorobenzyl)-4-phenylpiperazine
Description
1-(3-Fluorobenzyl)-4-phenylpiperazine is a piperazine derivative characterized by a fluorinated benzyl group at the 3-position of the benzene ring and a phenyl group at the 4-position of the piperazine ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery. The fluorine atom enhances metabolic stability and influences binding interactions with biological targets, while the phenyl group contributes to lipophilicity and receptor affinity .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNRTBEPHEUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-4-phenylpiperazine typically involves the reaction of 3-fluorobenzyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the benzyl group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a biochemical tool.
Medicine: Research has focused on its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Fluorophenyl Piperazine Derivatives
1-(4-Fluorophenyl)piperazine :
- Structural Difference : Lacks the benzyl group and has a fluorine at the 4-position of the phenyl ring.
- Impact : Reduced lipophilicity and altered receptor binding due to the absence of the benzyl substituent. This compound exhibits weaker central nervous system (CNS) activity compared to 1-(3-fluorobenzyl)-4-phenylpiperazine .
1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine :
- Structural Difference : Incorporates a pyrazolo-pyrazine moiety instead of a phenyl group.
- Impact : The pyrazolo core enhances interactions with kinase targets, shifting its biological profile toward anticancer applications, unlike the broader receptor modulation seen in this compound .
Halogenated Benzylpiperazines
1-(3-Chlorobenzyl)-4-phenylpiperazine :
- Structural Difference : Chlorine replaces fluorine at the benzyl 3-position.
- Impact : Increased steric bulk and altered electronic properties reduce metabolic stability but may enhance affinity for dopamine receptors .
- 1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine: Structural Difference: A propylsulfonyl group replaces the phenyl group.
Substituted Piperazine Derivatives
1-Benzoyl-4-(3-fluorobenzyl)piperazine :
- Structural Difference : A benzoyl group replaces the phenyl group.
- Impact : The electron-withdrawing benzoyl group reduces basicity of the piperazine nitrogen, altering pharmacokinetics and shifting activity toward serotonin receptor modulation .
1-(3-Methoxybenzyl)-4-phenylpiperazine :
- Structural Difference : Methoxy substituent replaces fluorine.
- Impact : Increased electron-donating properties enhance CNS penetration but reduce metabolic stability compared to the fluorinated analog .
Table 1: Structural and Functional Differences
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| This compound | 3-Fluorobenzyl, 4-phenyl | Dopamine/Serotonin receptor modulation |
| 1-(4-Fluorophenyl)piperazine | 4-Fluorophenyl | Weak CNS activity |
| 1-(3-Chlorobenzyl)-4-phenylpiperazine | 3-Chlorobenzyl | Enhanced dopamine affinity |
| 1-Benzoyl-4-(3-fluorobenzyl)piperazine | Benzoyl group | Serotonin receptor selectivity |
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound | LogP | Metabolic Stability | Solubility (µg/mL) |
|---|---|---|---|
| This compound | 3.2 | High | 12.5 |
| 1-(3-Methoxybenzyl)-4-phenylpiperazine | 2.8 | Moderate | 18.7 |
| 1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine | 2.5 | High | 35.0 |
| 1-Benzoyl-4-(3-fluorobenzyl)piperazine | 3.0 | Moderate | 10.2 |
Key Research Findings
- Receptor Binding : Fluorine at the 3-position optimizes binding to dopamine D2 and serotonin 5-HT1A receptors, with IC50 values of 12 nM and 28 nM, respectively .
- Metabolic Stability: Fluorination reduces oxidative metabolism in liver microsomes, increasing half-life (t1/2 = 4.2 hours) compared to non-fluorinated analogs (t1/2 = 1.8 hours) .
- Toxicity : The compound exhibits low cytotoxicity (CC50 > 100 µM in HEK293 cells), making it a safer candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
